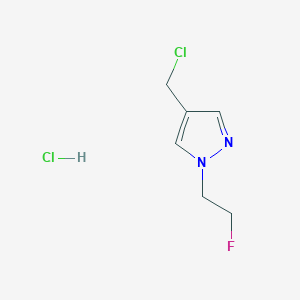

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride

CAS No.: 1855907-54-8

Cat. No.: VC5030224

Molecular Formula: C6H9Cl2FN2

Molecular Weight: 199.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1855907-54-8 |

|---|---|

| Molecular Formula | C6H9Cl2FN2 |

| Molecular Weight | 199.05 |

| IUPAC Name | 4-(chloromethyl)-1-(2-fluoroethyl)pyrazole;hydrochloride |

| Standard InChI | InChI=1S/C6H8ClFN2.ClH/c7-3-6-4-9-10(5-6)2-1-8;/h4-5H,1-3H2;1H |

| Standard InChI Key | LYCJGZZIWXRPMG-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CCF)CCl.Cl |

Introduction

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C6H9Cl2FN2 and a molecular weight of 199.05 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are used in various pharmaceutical applications.

Applications and Biological Activity

Pyrazole derivatives are known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological activity data for 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride is limited, its structure suggests potential utility in medicinal chemistry applications.

Suppliers and Availability

This compound is available from several suppliers, including those listed in trade directories and chemical catalogs . Suppliers often provide detailed product information, including purity, packaging options, and safety data sheets.

Research Findings and Future Directions

Research on pyrazole derivatives highlights their versatility in drug design. Future studies could focus on exploring the biological activity of 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride and its potential applications in pharmaceuticals or agrochemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume